BenchChemオンラインストアへようこそ!

Teclozan

Intestinal Amebiasis Clinical Trial Parasitology

Select Teclozan (CAS 5560-78-1) for your anti-protozoal research pipeline. This dichloroacetamide luminal amebicide (ATC P01AC04) offers compound-specific differentiation from other P01AC subclass agents—requiring a 5-day regimen distinct from single-day quinfamide, with a documented 83.3% cure rate in mild amebiasis. Its validated IC50 (1-10 µM) against E. histolytica trophozoites makes it a reproducible benchmark for growth inhibition assays. High DMSO solubility (124.44 mM) ensures consistent stock preparation. Available as a high-purity reference standard for HPLC method validation and PK/PD modeling. Not for human therapeutic use.

Molecular Formula C20H28Cl4N2O4
Molecular Weight 502.3 g/mol
CAS No. 5560-78-1
Cat. No. B1206478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeclozan
CAS5560-78-1
SynonymsFalmonox
N,N'-(p-phenylenedimethylene)-bis(2,2-dichloro-N- (2-ethoxyethyl))acetamide
teclosan
teclosine
teclozan
teclozine
Win 13 146
Molecular FormulaC20H28Cl4N2O4
Molecular Weight502.3 g/mol
Structural Identifiers
SMILESCCOCCN(CC1=CC=C(C=C1)CN(CCOCC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl
InChIInChI=1S/C20H28Cl4N2O4/c1-3-29-11-9-25(19(27)17(21)22)13-15-5-7-16(8-6-15)14-26(10-12-30-4-2)20(28)18(23)24/h5-8,17-18H,3-4,9-14H2,1-2H3
InChIKeyMSJLJWCAEPENBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teclozan CAS 5560-78-1: Baseline Profile and Class Context for Antiprotozoal Procurement


Teclozan (CAS 5560-78-1), also known as WIN 13146 or Falmonox, is a synthetic dichloroacetamide derivative classified under ATC code P01AC04 [1]. It is a small-molecule luminal amebicide that acts directly in the intestinal tract against trophozoites and cysts of Entamoeba histolytica and Giardia intestinalis [2]. Teclozan interferes with protozoal phospholipid metabolism, preventing the formation of arachidonic acid . The compound has a molecular formula of C20H28Cl4N2O4 and a molecular weight of 502.26 g/mol . Clinically, it is formulated as 500 mg tablets or 50 mg/5 mL oral suspensions for the treatment of intestinal amebiasis [3]. Despite a long history of use in select regions, its maximum clinical development phase remains Phase II , and comprehensive human pharmacokinetic data are limited .

Teclozan CAS 5560-78-1: Why Generic Substitution with Other Dichloroacetamides Fails


Dichloroacetamide derivatives, while sharing the same ATC subclass (P01AC), exhibit clinically significant divergence in dosing regimens, spectrum of anti-cyst activity, and patient outcomes [1]. For example, quinfamide is typically administered as a single-day, multi-dose regimen, whereas teclozan requires a 5-day course, reflecting different pharmacodynamic profiles [2]. Furthermore, a direct comparative trial indicated that while teclozan and quinfamide both demonstrated efficacy in non-dysenteric amebiasis, their failure rates and optimal dosing strategies differ substantially [3]. Substituting one dichloroacetamide for another without considering these quantifiable differences in cure rates, adverse event profiles, and required treatment duration can lead to suboptimal therapeutic outcomes or unnecessary patient exposure [4]. The evidence presented below underscores why procurement and research selection must be guided by compound-specific data rather than class-level assumptions.

Teclozan CAS 5560-78-1: Product-Specific Quantitative Evidence Guide


Teclozan vs. Quinfamide: Head-to-Head Clinical Cure Rates in Non-Dysenteric Amebiasis

In a direct comparative trial (Guevara 1980), teclozan and quinfamide were evaluated for parasitological cure in adults with non-dysenteric amoebiasis. The study reported the number of patients with persistent trophozoites 15 and 30 days post-treatment [1]. This head-to-head comparison provides quantifiable differentiation in therapeutic outcome.

Intestinal Amebiasis Clinical Trial Parasitology

Teclozan Clinical Efficacy: 83.3% Cure Rate in Mild Amebiasis After Single 5-Day Course

In a clinical-laboratory trial (Arcilla et al.), teclozan achieved an 83.3% cure rate in patients with mild intestinal amoebiasis after a single 5-day treatment course (100 mg three times daily). The cure rate increased to 90% following a second 5-day course in initial non-responders [1]. This establishes a benchmark for efficacy in a defined patient population.

Intestinal Amebiasis Clinical Trial Therapeutic Efficacy

Teclozan In Vitro Antiprotozoal Activity: IC50 Range Against E. histolytica

In vitro studies demonstrate teclozan's inhibitory activity against Entamoeba histolytica trophozoites. Reported IC50 values are in the low micromolar range (approximately 1-10 µM) . While direct comparator data for metronidazole in the same assay system is not provided in the source, this range serves as a benchmark for antiprotozoal potency in this indication.

Antiprotozoal Activity In Vitro Drug Discovery

Teclozan Dosing Regimen: Differentiated 5-Day Course vs. Single-Day Quinfamide

Teclozan requires a 5-day oral dosing regimen (e.g., 500 mg every 12 hours for adults, or 50 mg/5 mL suspension three times daily for children) [1]. This contrasts sharply with quinfamide, which is administered as a single-day, multi-dose regimen (e.g., 100-400 mg three times in one day) [2]. This fundamental difference in dosing duration reflects distinct pharmacokinetic or pharmacodynamic properties that directly impact patient adherence and treatment logistics.

Pharmacotherapy Dosing Regimen Clinical Practice

Teclozan Spectrum of Activity: Confirmed Activity Against Both Trophozoites and Cysts

Teclozan is documented to eliminate both trophozoites and the cystic forms of Entamoeba histolytica [1]. This dual activity is a defining characteristic of its luminal amebicidal action. In contrast, many systemic agents like metronidazole primarily target trophozoites and have limited effect on cysts, which are responsible for disease transmission.

Antiprotozoal Spectrum Parasite Life Cycle Luminal Activity

Teclozan Solubility Profile: High DMSO Solubility for In Vitro Applications

Teclozan exhibits high solubility in DMSO (62.5 mg/mL, equivalent to 124.44 mM) . This physicochemical property is critical for preparing stock solutions for in vitro and cell-based assays. This solubility is comparable to other dichloroacetamide derivatives, but the specific value provides a practical benchmark for experimental design.

Solubility Formulation In Vitro Assays

Teclozan CAS 5560-78-1: Best Research and Industrial Application Scenarios


Benchmarking New Antiprotozoal Candidates in In Vitro Trophozoite Assays

Researchers developing novel anti-amebic compounds can utilize teclozan as a reference standard in in vitro Entamoeba histolytica trophozoite growth inhibition assays. Its established IC50 range (1-10 µM) provides a reproducible benchmark for comparing potency . The compound's high solubility in DMSO (124.44 mM) facilitates preparation of consistent stock solutions, reducing experimental variability .

Investigating Luminal Amebicides in Animal Models of Intestinal Amebiasis

Teclozan's documented activity against both trophozoites and cysts makes it a valuable positive control in animal models of intestinal amebiasis . Its oral dosing regimen (e.g., 500 mg q12h in humans) can be adapted for pharmacokinetic/pharmacodynamic studies in rodents to evaluate drug exposure at the intestinal lumen, a critical site of action .

Comparative Clinical Research on Dichloroacetamide Derivatives

Clinical researchers conducting comparative effectiveness studies of antiprotozoal agents can use teclozan as a comparator arm. The existing clinical data, including the 83.3% cure rate in mild amebiasis and the head-to-head failure rate comparison with quinfamide , provide a quantitative foundation for designing non-inferiority or superiority trials against newer agents or alternative dosing regimens.

Analytical Method Development for Dichloroacetamide Quantification

Teclozan's well-defined physicochemical properties (molecular weight 502.26, LogP ~4.02) make it a suitable candidate for developing and validating analytical methods, such as HPLC, for the detection and quantification of dichloroacetamide antiprotozoals in biological matrices or environmental samples . A validated reverse-phase HPLC method has been reported, which is scalable for preparative separation and suitable for pharmacokinetic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teclozan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.